

An In-depth Technical Guide to 3,5-Dichloro-4-methoxybenzoic acid

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Compound of Interest

Compound Name: 3,5-Dichloro-4-methoxybenzoic acid

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of **3,5-Dichloro-4-methoxybenzoic acid**, a key intermediate in organic synthesis and pharmaceutical development. It covers the compound's fundamental properties, synthesis protocols, and its significant role in the manufacturing of targeted cancer therapies.

Compound Identification and Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is **3,5-dichloro-4-methoxybenzoic acid**.^[1] Its chemical structure consists of a benzoic acid core substituted with two chlorine atoms at the 3 and 5 positions and a methoxy group at the 4 position.

Chemical Structure:

Physicochemical Properties

A summary of the key quantitative data for **3,5-Dichloro-4-methoxybenzoic acid** is presented in the table below.

Property	Value	Source
Molecular Formula	C ₈ H ₆ Cl ₂ O ₃	[1][2][3]
Molecular Weight	221.04 g/mol	[1][2][3]
CAS Number	37908-97-7	[1][2][4]
Melting Point	199-200°C	[5]
Boiling Point	296°C	[5]
Density	1.474 g/cm ³	[5]
XLogP3	2.7	[5]
InChIKey	XSYZTYQXKIXPRC-UHFFFAOYSA-N	[1]
SMILES	COC1=C(C=C(C=C1Cl)C(=O)O)Cl	[1][6]

Experimental Protocols: Synthesis

3,5-Dichloro-4-methoxybenzoic acid can be synthesized, though more commonly its methyl ester, methyl 3,5-dichloro-4-methoxybenzoate, is prepared from related starting materials. A prevalent method involves the methylation of 3,5-dichloro-4-hydroxybenzoic acid.

Synthesis of Methyl 3,5-dichloro-4-methoxybenzoate from 3,5-dichloro-4-hydroxybenzoic acid:

- Reactants: 3,5-dichloro-4-hydroxybenzoic acid, Potassium Carbonate (K₂CO₃), Dimethylformamide (DMF), and a methylating agent such as Iodomethane (CH₃I) or Dimethyl Sulfate ((CH₃)₂SO₄). [7][8]
- Procedure:
 - 3,5-dichloro-4-hydroxybenzoic acid and potassium carbonate are mixed in DMF.
 - The mixture is stirred at room temperature for approximately 30 minutes.

- The methylating agent (e.g., iodomethane) is added, and the mixture is heated to 80°C for about 3 hours.[7]
- Reaction completion is monitored.
- Upon completion, water is added, and the product is extracted with an organic solvent like ethyl acetate.
- The organic extracts are combined, washed with brine, and the solvent is removed via rotary evaporation.
- The resulting crude product is purified using silica gel column chromatography to yield methyl 3,5-dichloro-4-methoxybenzoate.[7]

The resulting ester can then be hydrolyzed to **3,5-Dichloro-4-methoxybenzoic acid** if required.

Application in Drug Development: Synthesis of Gefitinib

Methyl 3,5-dichloro-4-methoxybenzoate, derived from **3,5-dichloro-4-methoxybenzoic acid**, is a crucial starting material in the synthesis of Gefitinib.[9] Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) kinases, which are important targets in cancer therapy.[9] The synthesis pathway highlights the importance of this chlorinated benzoic acid derivative in the pharmaceutical industry.

The following diagram illustrates a simplified workflow for the synthesis of Gefitinib, starting from the ester of **3,5-dichloro-4-methoxybenzoic acid**.



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